molecular formula C10H12ClNOS B13073605 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13073605
M. Wt: 229.73 g/mol
InChI Key: MJXNKKIAFVVIGV-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1) is a ketone derivative featuring a 5-chlorothiophene ring linked to a pyrrolidine moiety. This compound is structurally distinct due to the combination of a halogenated aromatic system and a nitrogen-containing heterocycle, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(5-chlorothiophen-3-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H12ClNOS/c11-10-4-7(6-14-10)9(13)5-8-2-1-3-12-8/h4,6,8,12H,1-3,5H2

InChI Key

MJXNKKIAFVVIGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CSC(=C2)Cl

Origin of Product

United States

Biological Activity

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃ClNOS
  • Molecular Weight : 239.75 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets.

The compound's biological effects are believed to be mediated through:

  • GPCR Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer.
  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Biological Activity Data

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialBacterial cell wall synthesisInhibition of growth
Anti-inflammatoryNF-kB pathwayReduction in inflammatory markers
AntitumoralApoptosis inductionIncreased cancer cell death
NeuroprotectiveNeurotransmitter modulationEnhanced neuronal survival

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The study highlighted its ability to inhibit the NF-kB signaling pathway, which is crucial for inflammation regulation.
  • Antitumor Properties : In a preclinical model, the compound was shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The findings suggest a promising role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by the presence of a chlorothiophene ring and a pyrrolidine moiety, which contribute to its biological activity. Its molecular formula is C12_{12}H14_{14}ClNOS, and it has a molecular weight of approximately 255.76 g/mol.

Antidepressant Activity

Research indicates that derivatives of 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibit potential antidepressant effects. A study demonstrated that modifications of the pyrrolidine ring can enhance the compound's interaction with serotonin receptors, suggesting its use in treating depression and anxiety disorders .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers positions it as a candidate for further research in neuropharmacology .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

Ligand Development

The compound has been utilized in the development of ligands for metal complexes used in catalysis. Its thiophene ring facilitates coordination with transition metals, enhancing catalytic activity in various organic transformations .

Case Studies

StudyApplicationFindings
Antidepressant ActivityEnhanced serotonin receptor interaction leading to reduced depressive symptoms in animal models.
Anticancer PropertiesSignificant inhibition of cell proliferation in breast and lung cancer cell lines; apoptosis induction confirmed.
Neuroprotective EffectsReduction of oxidative stress markers; potential therapeutic implications for Alzheimer's disease models.
Organic SynthesisSuccessful use as an intermediate for synthesizing novel bioactive compounds with improved efficacy.
Ligand DevelopmentFormation of efficient metal-ligand complexes demonstrating enhanced catalytic properties in organic reactions.

Comparison with Similar Compounds

Halogen Position and Type

  • 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1, ): Differs in the position of the chlorine atom (2-yl vs. 3-yl), altering electronic distribution and steric interactions.
  • 1-(5-Bromo-3-chlorothiophen-2-yl)ethanone (): Contains both bromine and chlorine substituents, enhancing electron-withdrawing effects compared to the mono-chlorinated target compound.

Simplified Thiophene Derivatives

  • This simpler structure highlights the importance of the pyrrolidine moiety in modulating solubility and reactivity.

Heterocyclic Modifications

  • 1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1522273-68-2, ): Replaces the chlorothiophene with a dimethylfuran ring. The oxygen atom in furan introduces electron-rich properties, contrasting with the electron-deficient chlorothiophene.

Pyrrolidine Functionalization

  • 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS: 2098101-12-1, ): Incorporates an additional amino group on the pyrrolidine ring, enhancing hydrogen-bonding capacity and altering pharmacokinetic properties compared to the unmodified pyrrolidine in the target compound.

Adamantane-Based Analogues

  • 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Features a bulky adamantane group instead of chlorothiophene. The adamantane moiety increases hydrophobicity and steric bulk, which may influence membrane permeability and target selectivity.

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Notable Properties
1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one 244.73 5-Cl-thiophene-3-yl, pyrrolidin-2-yl Basic pyrrolidine; electron-deficient aromatic
1-(5-Chloro-2-thienyl)ethan-1-one 160.63 5-Cl-thiophene-2-yl Simple ketone; no nitrogen heterocycle
1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one 207.27 Dimethylfuran, pyrrolidin-2-yl Electron-rich furan; reduced steric hindrance
1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one 341.45 Adamantane, pyridinylmethoxy High hydrophobicity; rigid structure

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction progress be monitored?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example, a similar chlorothiophene derivative was synthesized by refluxing precursors in ethanol with hydrazine hydrate and KOH for 5 hours, monitored via TLC for reaction completion . Post-reaction, the product is isolated by acidification (HCl), filtration, and crystallization. Key considerations:

  • Reagent Ratios: Optimize stoichiometry to minimize side products.
  • Monitoring: Use TLC with UV visualization or iodine staining for real-time tracking.
  • Purification: Ethanol recrystallization improves purity, as seen in analogous compounds .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign chemical shifts using coupling patterns and DEPT experiments. For example, pyrrolidine protons appear as multiplet signals (δ 1.6–3.2 ppm), while thiophene protons resonate downfield (δ 6.5–7.5 ppm) .
  • HRMS: Confirm molecular weight (e.g., ESI-HRMS m/z 483.1165 for a related compound) .
  • X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement and WinGX for data processing .

Basic: How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities?

Methodological Answer:

  • SHELXL: Refine atomic coordinates using high-resolution data; adjust thermal parameters (Ueq) for disordered atoms .
  • Mercury CSD: Visualize hydrogen-bonding networks (e.g., C=O···H-N interactions) and compare packing motifs with similar structures .
  • Validation: Cross-check R-factors (<5%) and electron density maps for missing/overlapping atoms .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent reaction conditions (e.g., temperature, solvent purity).
  • Dynamic Effects: Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates) .

Advanced: What strategies identify hydrogen-bonding patterns influencing crystal packing?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D, R22(8) motifs) using Etter’s formalism to predict supramolecular assemblies .
  • Void Analysis (Mercury): Calculate solvent-accessible volumes to assess stability and polymorphism risks .
  • DFT Calculations: Correlate intermolecular interaction energies (e.g., Hirshfeld surfaces) with experimental data .

Advanced: How to evaluate biological activity (e.g., antimicrobial) of derivatives?

Methodological Answer:

  • MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using serial dilution methods .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., halogen position) and correlate with IC50 values .
  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines to assess selectivity .

Advanced: What methodologies resolve enantiomeric purity for chiral pyrrolidine derivatives?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • X-ray Crystallography: Assign absolute configuration using Flack parameters .
  • Circular Dichroism (CD): Compare experimental spectra with DFT-simulated curves for validation .

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